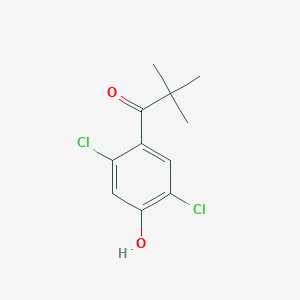
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12Cl2O2. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a dimethylpropanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 2,5-dichlorophenol with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-hydroxybenzophenone
- 2,5-Dichloro-4-hydroxyacetophenone
- 2,5-Dichloro-4-hydroxypropiophenone
Uniqueness
1-(2,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the presence of a dimethylpropanone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)6-4-8(13)9(14)5-7(6)12/h4-5,14H,1-3H3 |
InChI Key |
LLICOZMUFZJNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


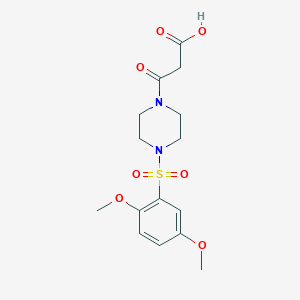
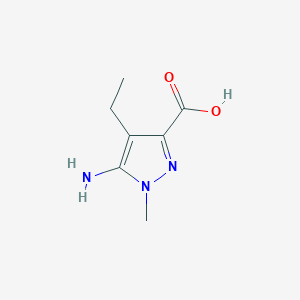

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cycloheptane](/img/structure/B13329585.png)
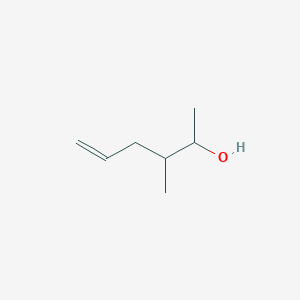
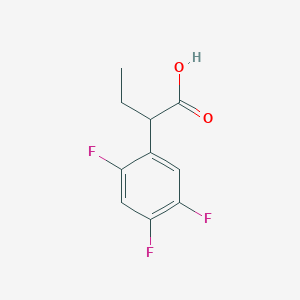
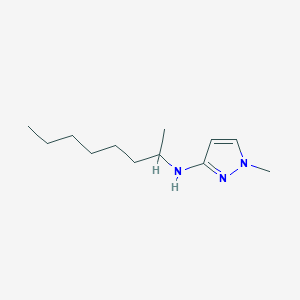
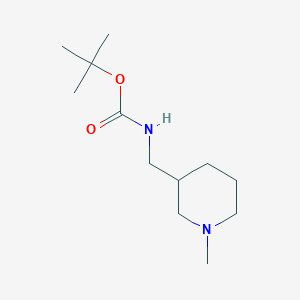
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
